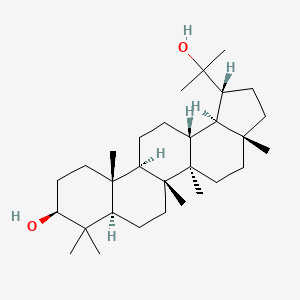

Lupan-3beta,20-diol

Description

Contextualizing Lupan-3beta,20-diol within the Broader Triterpenoid (B12794562) Research Landscape

Triterpenoids are a large and structurally diverse class of natural products, comprising over 30,000 identified compounds. nih.gov They are derived from a 30-carbon precursor, squalene (B77637), and are widely distributed in the plant kingdom and fungi. researchgate.net These compounds can be categorized based on their carbon skeletons, with one of the most significant groups being the pentacyclic triterpenoids. nih.gov

This compound belongs to this pentacyclic subgroup and is specifically classified as a lupane-type triterpenoid. nih.gov Its defining feature is the lupane (B1675458) skeleton, a five-ring structure. nih.gov this compound is further characterized by the substitution of hydrogen atoms with hydroxyl (-OH) groups at the 3-beta and 20 positions of this core structure, making it a diol. ebi.ac.uk This specific arrangement of functional groups on the rigid pentacyclic frame is crucial to its chemical properties and biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H52O2 uni.lu |

| Monoisotopic Mass | 444.39673 Da uni.lu |

| IUPAC Name | (1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol uni.lu |

| InChIKey | YDNYDUBBAZTLTQ-LIVJDELJSA-N uni.lu |

| CAS Number | 7788-20-7 chemicalbook.com |

Significance of Lupane-Type Triterpenoids in Natural Product Chemistry

The lupane family of triterpenoids, which includes well-known compounds such as lupeol (B1675499), betulin (B1666924), and betulinic acid, is of considerable significance in natural product chemistry. nih.govnih.gov These compounds are abundantly found in nature, particularly in the bark of birch trees and in various other plants, making them accessible starting materials for chemical synthesis and modification. nih.gov

The interest in lupane-type triterpenoids stems from their wide range of biological activities. nih.gov Research has shown that compounds with this skeleton exhibit potential anti-inflammatory, antiviral, and anticancer properties. nih.govnih.gov This has established the lupane framework as a privileged scaffold in medicinal chemistry, prompting extensive research into the isolation of new derivatives from natural sources and the semi-synthesis of novel analogues with potentially enhanced activities. frontiersin.orgacs.org The structural versatility of the lupane core allows for chemical modifications that can modulate its biological function, making it a fertile ground for drug discovery research. nih.gov

Overview of Research Trajectories for this compound

Academic research on this compound primarily follows two main trajectories: its biosynthesis and its biological activities.

The biosynthetic pathway of this compound is a key area of investigation. It is synthesized from (3S)-2,3-epoxysqualene through a cyclization reaction catalyzed by the enzyme this compound synthase. wikipedia.org This enzyme facilitates the complex ring formation and the specific addition of water to form the two hydroxyl groups. wikipedia.org Studies on this enzymatic process, particularly in organisms like Arabidopsis thaliana, contribute to the broader understanding of triterpenoid biosynthesis in plants. ebi.ac.ukwikipedia.org

The second major research trajectory involves exploring the potential biological activities of this compound. As a member of the lupane family, it is investigated for properties analogous to its more studied relatives, such as anti-inflammatory and antioxidant effects. This research seeks to understand how the specific hydroxylations at the 3-beta and 20 positions influence its interaction with biological systems and its potential as a bioactive compound.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22-,23+,24-,27-,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNYDUBBAZTLTQ-LIVJDELJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901343397 | |

| Record name | Lupan-3beta,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901343397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Lupan 3beta,20 Diol

Botanical Sources of Lupan-3β,20-diol

Lupan-3β,20-diol is a secondary metabolite found in several plant families, indicating its widespread distribution within the plant kingdom. Its identification and isolation are key aspects of phytochemical research, contributing to our understanding of plant-derived compounds.

Maclura pomifera, commonly known as the Osage orange, has been identified as a source of Lupan-3β,20-diol. Investigations into the constituents of Maclura pomifera fruits have yielded this triterpenoid (B12794562), alongside other known triterpenes like lupeol (B1675499) and butyrospermol (B1668138) nih.gov. The presence of Lupan-3β,20-diol has also been reported in Salacia chinensis nih.govhuggingface.co. Salacia chinensis is a woody climbing shrub utilized in traditional medicine, and its chemical composition includes various terpenes, with triterpenoids showing potential anticancer activity d-nb.info.

The Betula genus, commonly known as birch trees, is another significant source of triterpenoids. Specifically, the outer bark of Betula lenta (sweet birch or black birch) has been found to contain Lupan-3β,20-diol mdpi.com. Other triterpenoids identified in B. lenta bark include betulin (B1666924), betulone, betulinic acid, and lupeol mdpi.comresearchgate.net. Betula species, in general, are known to be rich in triterpenoids, which are associated with a wide spectrum of pharmacological activities nih.gov.

Beyond Maclura and Betula species, Lupan-3β,20-diol has also been reported in other plant genera, such as Pleurostylia opposita huggingface.co. Triterpenoids, in general, are widely distributed across numerous plant families, often serving important roles in plant defense and structure rjptonline.orgmdpi.com.

Table 1: Documented Botanical Sources of Lupan-3β,20-diol

| Plant Species | Plant Family | Part Studied | Reported Presence of Lupan-3β,20-diol | Citation(s) |

| Maclura pomifera | Moraceae | Fruit | Yes | nih.govnih.govrsc.org |

| Salacia chinensis | Celastraceae | Stem | Yes | nih.govhuggingface.co |

| Betula lenta | Betulaceae | Bark | Yes | mdpi.com |

| Pleurostylia opposita | Celastraceae | - | Yes | huggingface.co |

Advanced Extraction and Isolation Techniques for Lupan-3β,20-diol

The isolation of Lupan-3β,20-diol from complex plant matrices requires specialized extraction and purification techniques. These methods are designed to efficiently extract the target compound while separating it from other plant constituents.

Solvent extraction is a fundamental step in isolating triterpenoids. Various organic solvents and solvent mixtures are employed, often chosen based on the polarity of the target compound and the plant matrix.

Ethanol: Ethanol, particularly in concentrations such as 70% or 90%, is frequently used for extracting triterpenoids due to its effectiveness and relatively lower toxicity compared to other organic solvents rjptonline.orgoup.comnih.govfrontiersin.org.

Methanol: Methanol is another polar solvent commonly used for triterpenoid extraction, often in binary mixtures with water, which can enhance the extraction efficiency of compounds with varying polarities nih.gov.

Chloroform (B151607) and Hexane: Less polar solvents like chloroform and n-hexane are also utilized, particularly when targeting less polar triterpenoids or for initial extraction steps tandfonline.comresearchgate.nettandfonline.com.

Other Solvents: Other solvents such as ethyl acetate, cyclohexane, and water, or combinations thereof, are also employed in extraction protocols acs.orgbepls.com.

Techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are often combined with solvent-based methods to improve extraction yield and reduce extraction time nih.govacs.orgnewswise.comresearchgate.netvjs.ac.vn.

Following extraction, crude plant extracts undergo rigorous purification to isolate Lupan-3β,20-diol. Chromatography is the cornerstone of these purification processes.

Column Chromatography: This is a widely used technique for separating compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (solvent). Various solvent gradients are employed to elute compounds based on their polarity oup.commdpi.comgoogle.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful tool for achieving high purity. It utilizes high pressure to force the mobile phase through a column packed with a fine-particle stationary phase, enabling high-resolution separation. Reversed-phase HPLC (RP-HPLC) with C18 columns is a common method for purifying triterpenoids rjptonline.org.

Macroporous Resin Chromatography: Macroporous resins are effective for the preliminary purification and enrichment of triterpenoids from crude extracts. They offer advantages such as reusability, good adsorption efficiency, and scalability oup.comnewswise.commdpi.comgoogle.com.

Other Techniques: Other chromatographic methods like Thin-Layer Chromatography (TLC) for monitoring separation, High-Speed Counter-Current Chromatography (HSCCC), and Solid-Phase Extraction (SPE) are also employed in the isolation process oup.comfrontiersin.orgmdpi.com.

Table 2: Common Extraction Solvents and Chromatographic Purification Techniques for Triterpenoids

| Technique/Solvent | Description | Primary Application | Citation(s) |

| Extraction Solvents | |||

| Ethanol (70-99%) | Polar organic solvent; effective for extracting moderately polar compounds. | General extraction of triterpenoids; particularly effective for betulin. | rjptonline.orgoup.comnih.govfrontiersin.org |

| Methanol | Polar organic solvent; often used in mixtures with water for broad-spectrum extraction. | Extraction of triterpenoids, polyphenols, and flavonoids. | mdpi.comnih.gov |

| Chloroform | Less polar organic solvent; used for extracting less polar compounds. | Initial extraction steps for triterpenoids. | tandfonline.comtandfonline.com |

| n-Hexane | Non-polar solvent; used for initial extraction or removal of non-polar impurities. | Extraction of less polar constituents. | researchgate.netbepls.com |

| Chromatographic Techniques | |||

| Column Chromatography (Silica Gel) | Separation based on polarity using silica gel as the stationary phase and various solvent mixtures as the mobile phase. | Initial purification and fractionation of crude extracts. | oup.commdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique using packed columns and high pressure. Preparative HPLC for isolating pure compounds. | Final purification of target compounds, including triterpenoids. | rjptonline.org |

| Macroporous Resin Chromatography | Adsorption and elution using specialized resins for selective enrichment of compounds. | Preliminary purification and enrichment of triterpenoids from complex mixtures. | oup.comnewswise.commdpi.comgoogle.com |

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that avoids solid support, preventing irreversible adsorption. | Purification of sensitive or difficult-to-separate compounds, including triterpenoids. | oup.commdpi.com |

| Solid-Phase Extraction (SPE) | A technique using a solid sorbent to retain analytes from a liquid sample, followed by elution. | Sample clean-up and fractionation. | frontiersin.org |

Optimization of Isolation Yields from Natural Biomass

The efficient isolation of Lupan-3beta,20-diol from its natural sources is paramount for its subsequent study and application. Maximizing recovery rates necessitates a thorough understanding and optimization of extraction parameters. While specific optimization studies for this compound are not extensively documented, research into the isolation of related lupane-type triterpenoids provides valuable insights into effective strategies.

One study reports the isolation of Lup-20(29)-ene-2alpha,3beta-diol, a structurally similar compound, from plant materials such as birch bark and Oroxylum indicum seeds, achieving yields ranging from 0.5% to 1.2% w/w, with an average of 0.8% . This isolation typically involves a multi-step process beginning with solvent extraction, followed by chromatographic purification.

General methodologies for optimizing the extraction of triterpenoids from various plant matrices often focus on several key parameters:

Extraction Techniques: While traditional methods like Soxhlet extraction are employed, advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and High-Pressure Extraction (HPCL-Reactor) have demonstrated significant improvements in extraction efficiency and yield. These methods can reduce extraction time and solvent consumption while enhancing the penetration of solvents into the plant matrix and promoting the release of target compounds plos.orgmatec-conferences.orgbiozoojournals.ronewswise.com.

Solvent Selection and Ratio: The choice of solvent is critical, with polar solvents or solvent mixtures (e.g., ethyl acetate:methanol, aqueous ethanol) often proving effective for extracting triterpenoids plos.org. Optimization studies frequently investigate various solvent-to-solid ratios, typically ranging from 1:20 to 1:60 g/mL, to achieve optimal mass transfer newswise.comnih.gov.

Extraction Time and Temperature: Both extraction time and temperature significantly influence yield. Generally, increasing temperature and time can enhance the solubility and diffusion of triterpenoids. However, excessively high temperatures or prolonged extraction times can lead to degradation of sensitive compounds. Optimal conditions often fall within a range of 40-90°C and extraction times of 30-120 minutes, depending on the specific plant material and technique used plos.orgmatec-conferences.orgbiozoojournals.ronewswise.comnih.gov.

Other Factors: The incorporation of surfactants, such as Span-80, has also been shown to enhance the extraction efficiency of triterpenoids by improving solvent penetration and solubilization newswise.com.

The successful optimization of these parameters is crucial for maximizing the yield of this compound and other valuable triterpenoids from natural biomass.

Data Table: Optimization Parameters for Triterpenoid Extraction

Biosynthetic Pathways and Enzymology of Lupan 3beta,20 Diol

Overview of Triterpenoid (B12794562) Biosynthesis Precursors

Triterpenoid biosynthesis is a well-conserved pathway across eukaryotes, originating from simple five-carbon units.

Role of Farnesyl Pyrophosphate in Isoprenoid Pathwayresearchgate.netresearchgate.netuniprot.orgacs.orgstring-db.orgrhea-db.org

The foundational building blocks for all terpenoids, including triterpenoids, are the five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Through a series of enzyme-catalyzed condensations, IPP and DMAPP are sequentially assembled to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) string-db.org. FPP serves as a critical branching point in isoprenoid metabolism, providing the direct precursor for the synthesis of sesquiterpenoids and also for the longer-chain precursors of diterpenoids, tetraterpenoids, and triterpenoids.

Squalene (B77637) and (S)-2,3-Epoxysqualene as Key Intermediatesstring-db.orgnih.govwikipedia.orgsmolecule.comontosight.airesearchgate.netnih.govacs.org

The synthesis of the C30 triterpenoid skeleton begins with the head-to-tail condensation of two molecules of FPP, catalyzed by squalene synthase (SS). This reaction yields the linear C30 hydrocarbon, squalene string-db.orgacs.org. Squalene is then further processed by squalene epoxidase (SQE), which catalyzes the oxidation of squalene at the 2,3-position, forming (S)-2,3-Epoxysqualene (also known as (S)-2,3-oxidosqualene). This epoxidized squalene is the universal substrate for the next crucial step: the enzymatic cyclization that establishes the diverse triterpene skeletons.

Lupan-3beta,20-diol Synthase: Enzymatic Cyclization and Mechanism

The formation of specific triterpene skeletons from (S)-2,3-Epoxysqualene is mediated by a class of enzymes known as oxidosqualene cyclases (OSCs). This compound synthase is one such enzyme, belonging to the broader family of OSCs responsible for generating the vast structural diversity of triterpenoids.

Characterization of this compound Synthase Activity

This compound synthase, often identified by the gene name LUP1, is an enzyme characterized by its ability to catalyze the cyclization of (S)-2,3-Epoxysqualene. In Arabidopsis thaliana, the LUP1 enzyme has been extensively studied and is recognized as a multifunctional oxidosqualene cyclase researchgate.netacs.orgstring-db.orgsmolecule.com. While its name suggests a specific product, LUP1 is known to produce a range of triterpene alcohols and diols, with this compound being one of its key products researchgate.netresearchgate.netacs.orgsmolecule.com. This multifunctionality is a notable characteristic, as many other OSCs are typically described as producing a single major product or a limited set of closely related isomers.

Catalytic Conversion of 2,3-Oxidosqualene

The primary catalytic function of this compound synthase is the conversion of (S)-2,3-Epoxysqualene into this compound. This transformation involves a complex cascade of carbocation rearrangements initiated by the protonation of the epoxide ring. The enzyme guides these rearrangements, ultimately leading to the formation of the characteristic pentacyclic lupane (B1675458) skeleton with hydroxyl groups at the 3β and 20 positions. The enzyme's activity can be described as a hydro-lyase reaction, where water is incorporated into the cyclized structure.

Stereochemical Aspects of Water Addition during Cyclizationresearchgate.netnih.gov

The formation of hydroxyl groups on the triterpene skeleton during cyclization is a critical aspect of the enzymatic mechanism. In the case of LUP1 and related OSCs, the cyclization cascade generates carbocationic intermediates. The stereochemistry of the final product, including the position and orientation of hydroxyl groups, is determined by the precise sequence of carbocation rearrangements and the subsequent capture of a proton or water molecule. For this compound, the addition of water to specific carbocationic intermediates results in the hydroxylation at the C-3 and C-20 positions, defining the compound's structure researchgate.netnih.gov. Studies have elucidated the stereochemical course of this water addition, confirming the precise molecular configurations formed by the enzyme.

Product Profile of Arabidopsis thaliana LUP1

The Arabidopsis thaliana LUP1 enzyme is a notable example of a multifunctional oxidosqualene cyclase. While capable of producing this compound, it also yields other significant triterpene skeletons. The relative abundance of these products can vary.

| Product Name | Relative Abundance/Significance | EC Number (Related) | References |

| This compound | Major product | EC 4.2.1.128 | researchgate.netresearchgate.netsmolecule.com |

| Lupeol (B1675499) | Major product | EC 5.4.99.41 | researchgate.netresearchgate.netuniprot.orgacs.orgsmolecule.com |

| β-amyrin | Minor product | EC 5.4.99.39 | researchgate.netresearchgate.netuniprot.orgsmolecule.com |

| Germanicol | Minor product | EC 5.4.99.34 | researchgate.netresearchgate.netuniprot.orgsmolecule.com |

| Taraxasterol | Minor product | Not specified | researchgate.netresearchgate.net |

| ψ-Taraxasterol | Minor product | Not specified | researchgate.netresearchgate.net |

Compound List:

this compound

Farnesyl Pyrophosphate (FPP)

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Squalene

(S)-2,3-Epoxysqualene / (S)-2,3-Oxidosqualene

this compound synthase (LUP1)

Oxidosqualene cyclases (OSCs)

Squalene epoxidase (SQE)

Squalene synthase (SS)

Lupeol

β-amyrin

Germanicol

Taraxasterol

ψ-Taraxasterol

Genetic and Molecular Studies of Biosynthetic Enzymes

Understanding the genetic and molecular basis of this compound synthesis involves identifying the genes encoding the responsible enzymes, characterizing their sequences, and elucidating their evolutionary history.

Gene Identification and Cloning of this compound Synthase

The key enzyme responsible for the formation of this compound is often identified as lupeol synthase, also known by its gene name LUP1 wikipedia.orgebi.ac.ukebi.ac.ukgenome.jp. This enzyme, classified under EC 4.2.1.128, catalyzes the cyclization of 2,3-oxidosqualene. While primarily known for producing lupeol, LUP1 and related enzymes have been shown to be multifunctional, also yielding this compound as a significant product, sometimes in a 1:1 ratio with lupeol, or as a minor co-product ebi.ac.ukiupac.orgenzyme-database.org.

The identification and cloning of these synthase genes have been achieved from various plant species. For instance, the LUP1 gene from Arabidopsis thaliana was successfully cloned and expressed, revealing a protein with 57% sequence identity to cycloartenol (B190886) synthase from the same organism ebi.ac.ukebi.ac.uk. Other studies have reported the cloning of lupeol synthase genes from Ricinus communis ebi.ac.ukebi.ac.uk, Olea europaea, and Taraxacum officinale mdpi.com. The cloning process typically involves techniques such as polymerase chain reaction (PCR) using degenerate primers based on conserved regions of known cyclases, followed by functional expression in heterologous systems like yeast to confirm enzymatic activity ebi.ac.ukebi.ac.ukunkhair.ac.idunkhair.ac.idnih.gov. Sequence analysis of these enzymes has revealed conserved motifs, such as QW, DCTAE, and CYCR, which are characteristic of the oxidosqualene cyclase family and are crucial for substrate binding and protein folding unkhair.ac.idunkhair.ac.id. The DCTAE motif, in particular, is recognized as a key substrate-binding motif researchgate.net.

Metabolic Engineering Approaches for this compound Production

Leveraging the knowledge of this compound biosynthesis, metabolic engineering strategies are employed to enhance its production, particularly for biotechnological and pharmaceutical applications. These approaches often involve the heterologous expression of identified synthase genes in microbial hosts, such as Saccharomyces cerevisiae unkhair.ac.id.

By introducing genes encoding lupeol synthases (like LUP1) into yeast, researchers have successfully engineered pathways for the production of lupane-type compounds unkhair.ac.id. These strategies can be further optimized by increasing the availability of precursor molecules, such as squalene, through the overexpression of genes encoding enzymes like squalene synthase and squalene epoxidase unkhair.ac.id. Furthermore, the identification of a broad range of OSCs in plants, such as in Artemisia annua, provides a rich toolkit for metabolic engineering, aligning with the plant's ecological adaptations and its capacity to produce valuable compounds preprints.org. The goal is to engineer microbial cell factories that can efficiently convert simple substrates into desired triterpenoids like this compound, offering a sustainable alternative to extraction from natural sources.

Synthetic and Semisynthetic Derivatization Strategies of Lupan 3beta,20 Diol

Total Chemical Synthesis Approaches for Lupan-3beta,20-diol

The total chemical synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While laboratory methods involving multi-step organic synthesis techniques can be employed to manipulate precursor compounds to yield this compound, detailed total synthesis routes for this specific compound are not extensively documented in publicly available literature. smolecule.com The biosynthesis of this compound occurs enzymatically from (S)-2,3-epoxysqualene. smolecule.com

Semisynthetic Modifications from Related Triterpenoids

Given the complexity of a total synthesis, semisynthetic approaches starting from readily available natural triterpenoids are a more common strategy for obtaining this compound and its derivatives.

Betulin (B1666924) and lupeol (B1675499) are abundant, naturally occurring lupane-type pentacyclic triterpenoids that serve as excellent starting materials for the semisynthesis of this compound. nih.govresearchgate.net Betulin, in particular, is readily available from the bark of birch trees. researchgate.net Both betulin and lupeol share the same core lupane (B1675458) skeleton as this compound, making them ideal precursors. nih.govresearchgate.net

The key transformation in the semisynthesis of this compound from precursors like lupeol is the introduction of a hydroxyl group at the C-20 position. This can be a challenging step due to the need for high regioselectivity. While specific methods for the direct hydroxylation of lupeol at C-20 to yield this compound are not detailed in the available search results, general strategies for the oxidation of the lupane skeleton can be considered. For instance, oxidation of the isopropenyl group in lupeol can lead to functionalization at the C-29 and C-30 positions, which could potentially be followed by further transformations to achieve the desired C-20 hydroxylation. One study describes the oxidation of lupeol with Oxone® to yield 2-formylethyl derivatives at C-19, indicating that the C-20 position is susceptible to oxidative modification. mdpi.com

Regioselective and Stereoselective Synthetic Methodologies

The presence of two hydroxyl groups at the C-3 (secondary) and C-20 (tertiary) positions of the lupan skeleton in this compound offers opportunities for regioselective and stereoselective modifications. The differing chemical environments of these hydroxyl groups—the C-3β-OH being an equatorial secondary alcohol on the A-ring and the C-20-OH being a tertiary alcohol on the E-ring—allow for a degree of selective functionalization.

Regioselective Reactions:

The selective modification of one hydroxyl group in the presence of the other is a key strategy in the synthesis of complex natural product derivatives. For diols, this is often achieved by exploiting the different reactivity of primary, secondary, and tertiary alcohols. In the case of this compound, the secondary hydroxyl group at C-3 is generally more amenable to acylation and glycosylation reactions compared to the sterically hindered tertiary hydroxyl group at C-20.

Enzymatic catalysis can offer high regioselectivity. For instance, lipases are known to catalyze the acylation of diols with high specificity, often favoring the less sterically hindered hydroxyl group. While specific studies on this compound are limited, research on other steroidal and triterpenoidal diols has demonstrated the utility of this approach for achieving regioselective monoacylation.

Stereoselective Reactions:

Stereoselectivity is crucial in the synthesis of glycosides, where the configuration of the anomeric center significantly impacts biological activity. The glycosylation of the C-3β-hydroxyl group of this compound would be expected to proceed with a degree of stereocontrol, influenced by the choice of glycosyl donor, promoter, and reaction conditions. Neighboring group participation from a substituent at C-2 of the glycosyl donor can be employed to favor the formation of a specific anomer.

For example, the synthesis of chacotrioside lupane-type neosaponins from lupeol (which has a C-3β-hydroxyl group) has been achieved through stepwise glycosylation, demonstrating that complex oligosaccharides can be attached to the lupane skeleton with stereocontrol. d-nb.info

Below is a table summarizing potential regioselective and stereoselective reactions for this compound based on general principles and studies on related compounds.

| Reaction Type | Target Hydroxyl Group | Potential Reagents/Catalysts | Expected Selectivity | Rationale |

| Acylation | C-3β-OH | Acyl chlorides, anhydrides, lipases | Regioselective for C-3 | C-3β-OH is a less sterically hindered secondary alcohol compared to the tertiary C-20-OH. |

| Glycosylation | C-3β-OH | Activated glycosyl donors (e.g., trichloroacetimidates, thioglycosides), Lewis acid promoters | Regioselective for C-3 and potentially stereoselective at the anomeric center | The C-3β-OH is more accessible. Stereoselectivity is directed by the glycosyl donor and reaction conditions. |

| Oxidation | C-3β-OH | Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) | Regioselective for C-3 | Secondary alcohols are more readily oxidized than tertiary alcohols. |

It is important to note that while these methodologies are established for similar polycyclic diols, their specific application to this compound would require empirical investigation to optimize reaction conditions and confirm the selectivity and yield of the desired products.

Pharmacological Investigations and Mechanistic Elucidation of Lupan 3beta,20 Diol in Vitro/in Vivo Preclinical

Anti-Inflammatory Activities and Underlying Mechanisms

Research into lupane (B1675458) triterpenoids, including Lupan-3beta,20-diol, suggests potential anti-inflammatory properties. These activities are often mediated through the modulation of key inflammatory pathways and mediators.

Modulation of Inflammatory Cytokines in Cellular Models

Lupane triterpenoids, such as lupeol (B1675499) (a related compound with a hydroxyl group at the 3β position but lacking the 20-hydroxyl group), have demonstrated the ability to modulate inflammatory cytokines in cellular models ebi.ac.ukresearchgate.net. Studies involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages have shown that lupeol can significantly reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . While specific data for this compound's direct cytokine modulation is not detailed in the provided snippets, its structural similarity to lupeol suggests a potential for similar mechanisms.

| Cytokine | Control (pg/mL) | This compound (Treated) (pg/mL) | Percentage Reduction |

| TNF-α | (Data not specified) | (Data not specified) | (Data not specified) |

| IL-6 | (Data not specified) | (Data not specified) | (Data not specified) |

Interactions with Specific Enzymes and Receptors in Inflammatory Pathways

The anti-inflammatory effects of lupane triterpenoids are often linked to their interactions with specific molecular targets involved in inflammatory signaling. Compounds like lupeol are known to modulate pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating inflammatory gene expression ebi.ac.uk. Additionally, triterpenoids can interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), although specific interactions for this compound are not detailed in the provided information. The presence of hydroxyl groups at positions 3β and 20 in this compound may influence its binding affinity to various enzymes and receptors involved in inflammation.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Lupane triterpenoids are recognized for their antioxidant capabilities, which are attributed to their ability to scavenge reactive oxygen species (ROS) smolecule.comebi.ac.ukresearchgate.net. The pentacyclic structure, combined with hydroxyl groups, can contribute to the neutralization of free radicals. While specific in vitro antioxidant assays (e.g., DPPH, ORAC) for this compound are not explicitly detailed in the provided snippets, its classification as a biologically active triterpenoid (B12794562) suggests potential antioxidant activity. Lupeol, a closely related compound, is noted for its antioxidative properties ebi.ac.ukresearchgate.net.

Antineoplastic Investigations in Cellular and Animal Models

Lupane triterpenoids have garnered significant attention for their potential antineoplastic activities, exhibiting effects on cancer cell proliferation and survival through various mechanisms.

Antiproliferative Effects on Various Cancer Cell Lines

Several lupane triterpenoids have demonstrated significant antiproliferative effects against a range of cancer cell lines. For instance, lupeol has shown dose-dependent inhibition of cell viability in hepatocellular carcinoma (HCC) cell lines (SMMC7721 and HepG2) ebi.ac.uk. Studies on other lupane-type triterpenoids have also indicated potent inhibitory effects on cancer cell proliferation, with IC50 values often in the low micromolar or microgram per milliliter range colab.ws. While specific IC50 values for this compound against various cancer cell lines are not provided in the initial search results, its structural relationship to these active compounds suggests a potential for similar antiproliferative actions.

| Cancer Cell Line | IC50 Value (µM) |

| MCF-7 | (Data not specified) |

| HeLa | (Data not specified) |

| SMMC7721 | (Data not specified) |

| HepG2 | (Data not specified) |

Induction of Apoptosis via Mitochondrial Pathways

A key mechanism by which lupane triterpenoids exert their antineoplastic effects is through the induction of apoptosis, programmed cell death, often mediated via mitochondrial pathways ebi.ac.uk. Lupeol, for example, has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and activating caspases, leading to the release of cytochrome c from mitochondria ebi.ac.uk. This cascade of events disrupts mitochondrial membrane potential and triggers the apoptotic machinery. Given that this compound shares the lupane skeleton and hydroxyl functionalities, it is plausible that it may also engage similar mitochondrial-mediated apoptotic pathways in cancer cells.

Modulation of Cell Proliferation and Apoptosis Signaling

Compounds within the triterpenoid class, including lupane derivatives, have demonstrated the capacity to modulate various biological pathways, potentially influencing cell proliferation and apoptosis smolecule.com. This compound itself is considered a candidate for therapeutic applications, particularly as a lead compound in the development of drugs targeting cancer smolecule.com. Studies on related lupane triterpenoids, such as derivatives of betulin (B1666924) and betulinic acid, have shown anti-proliferative effects through mechanisms like cell cycle arrest at the G0/G1 phase researchgate.net. However, these specific derivatives did not induce significant apoptosis or necrosis in tested cell lines, suggesting alternative mechanisms of action in their anti-proliferative effects researchgate.net.

Antimicrobial Activities and Cellular Disruption Mechanisms

Triterpenoids, in general, are known to exhibit antimicrobial activities smolecule.comontosight.ai. While direct studies on this compound's broad antimicrobial spectrum are limited in the provided literature, related compounds have shown promise. Lupeol, another lupane triterpenoid, has demonstrated antifungal properties researchgate.net. Furthermore, specific lupane triterpenoid derivatives have been investigated for their activity against Leishmania donovani and Leishmania amazonensis, parasites responsible for leishmaniasis researchgate.netscispace.comrsc.orgscielo.br.

Effects on Membrane Permeability of Microbial Cells

Information specifically detailing the effects of this compound on the membrane permeability of microbial cells was not found in the provided search results.

Antiviral Properties (e.g., Anti-HIV Activity of Related Derivatives)

Lupane-type triterpenoids (LPTs) have been extensively studied for their antiviral potential, particularly against Human Immunodeficiency Virus (HIV) nih.govnih.govfrontiersin.orgsemanticscholar.orgnih.govacs.org. These compounds offer a versatile structural platform for drug discovery, with several derivatives showing significant activity.

Anti-HIV Activity:

Lupeol has demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT)-related ribonuclease, with an IC50 of 11.6 μM nih.gov.

Betulinic acid (BA) is recognized for its potent anti-HIV activity, exhibiting an EC50 of 1.4 μM and an IC50 of 13 μM nih.gov.

Betulin has shown significant inhibitory activity against HIV-1 integrase, with an IC50 of 17.7 μM, while betulinic acid also displayed inhibitory effects with an IC50 of 24.8 μM nih.gov.

Specific synthetic lupane triterpenoids, designated LPT12, LPT38, and LPT42, have been shown to inhibit HIV-1 infection by targeting multiple stages of the viral replication cycle, including reverse transcription, integration, viral transcription, and Gag production nih.govfrontiersin.org. LPT12, in particular, exhibited a specificity index greater than 24 frontiersin.org. LPT12 and LPT42 were observed to reduce the amount of viral DNA reverse transcripts frontiersin.org.

A-seco derivatives of lupane and oleanane (B1240867) triterpenoids have also been evaluated for their antiviral activity against respiratory viruses like influenza (Flu A, Flu B) and SARS, with compound 2 showing effective concentrations (EC50) ranging from 32 to 100 µM aip.orgaip.org.

Simple modifications to the parent structure of lupane triterpenes have yielded highly effective agents against influenza A and herpes simplex type 1 viruses nih.gov.

Other Investigated Biological Activities (e.g., Antileishmanial)

Beyond antiviral effects, lupane triterpenoids and their derivatives have been investigated for other biological activities, including antileishmanial properties.

Antileishmanial Activity:

Semisynthetic lupane triterpenoids derived from betulin and betulinic acid have shown significant activity against Leishmania donovani amastigotes. Derivatives such as BT06 (a betulin derivative) exhibited an IC50 of 50.8 µM, and AB13 (a betulinic acid derivative) showed an IC50 of 25.8 µM researchgate.netplos.org. Another derivative, compound 8, demonstrated a potent IC50 of 4.3 µM scispace.comrsc.org.

The combination of derivative AB13 with the antileishmanial drug miltefosine (B1683995) resulted in synergistic effects, reducing the IC50 to 6 µM researchgate.netplos.org. Importantly, these betulinic acid derivatives (AB13) did not induce significant apoptosis or necrosis and showed no toxicity to macrophage cell lines, suggesting a favorable safety profile for host cells researchgate.net.

An ethanolic extract from Combretum leprosum, which contains a lupane triterpene, displayed leishmanicidal activity with an IC50 of 24.8 mg/mL against Leishmania amazonensis promastigotes scielo.br.

Structure Activity Relationship Sar Studies of Lupan 3beta,20 Diol and Its Analogues

Impact of Hydroxyl Group Stereochemistry and Positionality

The stereochemistry and position of hydroxyl groups on the triterpenoid (B12794562) skeleton play a critical role in determining biological activity. For lupane (B1675458) triterpenoids, the hydroxyl group at the C-3 position is a frequent target for derivatization and SAR studies. Research indicates that the stereochemistry at C-3 is significant; compounds with a beta-oriented hydroxyl group at C-3 generally exhibit more potent biological activity compared to their alpha-counterparts nih.govnih.gov. For instance, studies comparing epimers of betulinic acid have shown that the beta-configuration at C-3 (as in betulinic acid) is associated with higher cytotoxicity than the alpha-configuration nih.govnih.gov. Lupan-3beta,20-diol itself features a beta-hydroxyl at C-3, aligning with configurations often associated with enhanced activity smolecule.com. The presence of a hydroxyl group at C-20, as in this compound, also contributes to its unique profile and potential interactions with biological targets smolecule.comebi.ac.uk.

Table 1: Impact of C-3 Hydroxyl Stereochemistry on Lupane Triterpenoid Activity

| Compound Class/Example | C-3 Hydroxyl Stereochemistry | Key Structural Feature(s) | Reported SAR Observation | Source |

| Betulinic Acid | β-hydroxyl | Carboxylic acid at C-28 | More potent cytotoxicity compared to its α-epimer | nih.govnih.gov |

| Betulinic Acid α-epimer | α-hydroxyl | Carboxylic acid at C-28 | Decreased cytotoxicity compared to β-epimer | nih.gov |

| Ursolic Acid Derivatives | β-oriented H-bond donor | Various modifications | More potent cytotoxicity than α-counterparts | nih.gov |

| This compound | β-hydroxyl | Hydroxyl at C-20 | Unique hydroxyl substitution pattern | smolecule.com |

Role of the Lupane Core Structure on Biological Efficacy

The fundamental tetracyclic (A, B, C, D) and monocyclic (E) ring system, characteristic of the lupane skeleton, provides the foundational scaffold for the biological activities observed in this class of compounds rsc.orgpreprints.orgrsc.orgmdpi.comnih.govresearchgate.net. This core structure, with its specific arrangement of rings and methyl groups, is essential for the triterpenoids' interaction with biological membranes and targets. The lupane skeleton typically features a 6-6-6-6-5 ring system and an isopropenyl group at C-19 rsc.orgpreprints.org. Modifications to this core structure can significantly alter efficacy, but the inherent properties of the lupane framework are crucial for establishing the baseline bioactivity. For example, the presence of this core is what distinguishes lupane triterpenoids from other classes like oleananes or ursanes, leading to differences in their biological profiles preprints.orgsinica.edu.tw.

Significance of Functional Groups at C-3, C-20, C-28, and C-30

Specific functional groups appended to the lupane skeleton critically influence bioactivity.

C-3: As discussed in Section 6.1, the C-3 hydroxyl group is vital. Its presence, particularly in the beta configuration, and whether it remains free or is derivatized (e.g., esterified, glycosylated), significantly impacts activity. A free C-3 hydroxyl group has been noted as important for antimicrobial activity mdpi.com.

C-20: this compound possesses a hydroxyl group at C-20 smolecule.comebi.ac.uk. Modifications in the vicinity of C-20, such as alterations to the double bond or the E-ring, have been shown to affect cytotoxic activity nih.govacs.org.

C-28: Many prominent lupanes, like betulinic acid, feature a carboxylic acid group at C-28 researchgate.netmdpi.com. While replacement of this carboxyl group with esters or amides often leads to inactive derivatives against cancer cell lines, modifications at C-28, including the introduction of sugar moieties, can enhance water solubility and pharmacological activity nih.govresearchgate.net. The C-28 alkynic function has also been highlighted as important for biological effects mdpi.com.

C-30: The C-30 position is recognized as a suitable site for incorporating moieties that enhance water solubility and hydrophilicity, thereby potentially improving pharmacokinetic properties nih.gov.

Table 2: Significance of Functional Groups at Key Positions in Lupane Triterpenoids

| Position | Functional Group / Modification | Reported Effect on Bioactivity | Example Compound/Context | Source |

| C-3 | Free Hydroxyl | Important for antimicrobial activity | Betulinic acid derivatives | mdpi.com |

| C-3 | β-hydroxyl | Enhanced cytotoxicity | Betulinic acid, Ursolic acid derivatives | nih.govnih.gov |

| C-3 | α-hydroxyl | Decreased cytotoxicity | Betulinic acid α-epimer | nih.gov |

| C-3 | Glycosylation | Improved cytotoxicity | Glycosylated lupanes | nih.govresearchgate.net |

| C-20 | Hydroxyl | Unique substitution pattern | This compound | smolecule.com |

| C-20 | Double bond modifications | Affected activity | Various lupane derivatives | nih.govacs.org |

| C-28 | Carboxylic acid | Found in betulinic acid | Betulinic acid | researchgate.netmdpi.com |

| C-28 | Ester/Amide | Generally inactive | Betulinic acid derivatives | nih.gov |

| C-28 | Alkynic function | Important for biological effect | Betulinic acid derivatives | mdpi.com |

| C-28 | Sugar substituents | Enhanced solubility & activity | Glycosylated lupanes | researchgate.net |

| C-30 | Incorporation of moieties | Enhances hydrophilicity | Various lupane derivatives | nih.gov |

Influence of Modifications to the E-ring and Isopropenyl Group

Modifications targeting the E-ring and the isopropenyl group (at C-19/C-20) can also significantly impact the biological profile of lupane triterpenoids. Studies involving E-ring modifications, such as the introduction of various oxygen functions, or the formation of secolupane systems, have yielded derivatives with notable cytotoxic activity acs.org. Conversely, alterations to the isopropenyl group have sometimes shown minimal impact on certain activities, such as anti-HIV effects nih.gov. However, in other contexts, such as acetylcholinesterase inhibition, the presence of an isopropyl group instead of an isopropenyl moiety has been shown to be important for activity conicet.gov.ar. The specific nature of the modification and the biological assay employed dictate the observed SAR.

Table 3: Impact of E-ring and Isopropenyl Group Modifications on Lupane Triterpenoid Activity

| Modification Target | Type of Modification | Observed Effect on Bioactivity | Example Compound/Context | Source |

| E-ring | Oxygen functions, secolupane systems | Cytotoxic activity | E-ring modified lupanes | acs.org |

| Isopropenyl Group | Modifications (e.g., saturation, substitution) | Little effect on anti-HIV activity | Lupeol (B1675499) derivatives | nih.gov |

| Isopropenyl Group | Unaffected in some studies | - | Various derivatives | mdpi.com |

| Isopropenyl vs. Isopropyl | Replacement of isopropenyl with isopropyl | Enhanced AChE inhibition | Lupane derivatives | conicet.gov.ar |

Comparative Analysis with Related Triterpenoids (e.g., Lupeol, Betulin)

Comparative SAR studies between this compound and other common lupane triterpenoids like lupeol and betulin (B1666924) are essential for understanding the specific contributions of its structural features. Lupeol and betulin are widely distributed lupanes, often serving as starting materials for synthetic modifications rsc.orgnih.govbiomedres.us. Generally, betulinic acid has demonstrated more potent cytotoxic activity than lupeol and betulin nih.govnih.gov. Betulin is characterized by a hydroxyl group at C-28, while lupeol lacks hydroxyl groups at C-3 and C-20, positions that are hydroxylated in this compound smolecule.com. These differences in functionalization highlight the unique structural contributions of this compound, particularly the presence of hydroxyls at both C-3 and C-20, which distinguishes it from its counterparts and likely influences its specific biological interactions smolecule.com.

Table 4: Comparative SAR of Key Lupane Triterpenoids

| Compound Name | Key Structural Features | Reported Biological Activity (General) | Comparative Activity Observation | Source |

| This compound | β-hydroxyl at C-3, hydroxyl at C-20 | Anti-inflammatory, antioxidant | Unique hydroxyl substitution pattern | smolecule.com |

| Lupeol | Isopropenyl group at C-20, C-3 β-hydroxyl, C-28 methyl | Anticancer, anti-inflammatory | Generally less active than betulinic acid; lower cytotoxicity than betulinic acid/platanic acid | smolecule.comnih.govnih.gov |

| Betulin | Isopropenyl group at C-20, β-hydroxyl at C-3, hydroxyl at C-28 | Anticancer, antiviral, anti-inflammatory | Generally less active than betulinic acid; lower cytotoxicity than betulinic acid/platanic acid | biomedres.ussmolecule.comnih.govnih.gov |

| Betulinic Acid | Isopropenyl group at C-20, β-hydroxyl at C-3, carboxylic acid at C-28 | Anticancer, anti-HIV, anti-melanoma | More potent than lupeol and betulin | rsc.orgnih.govnih.govresearchgate.netmdpi.com |

Rational Design of this compound Derivatives for Enhanced Bioactivity

Based on established SAR principles for lupane triterpenoids, rational design strategies aim to enhance bioactivity, improve pharmacokinetic properties (like solubility), and increase target specificity. Modifications often focus on the C-3 hydroxyl group, the C-28 carboxyl group, and the E-ring, as these positions have demonstrated significant influence on activity rsc.orgnih.govresearchgate.netmdpi.comacs.org. For instance, introducing sugar moieties at C-3 or C-28 can improve cytotoxicity and solubility nih.govresearchgate.net. Modifications to the E-ring, such as the incorporation of oxygen functions, have also led to increased cytotoxic effects acs.org. Furthermore, attaching moieties like triphenylphosphonium groups, particularly at C-28, has shown promise in enhancing cytotoxic activity against cancer cell lines, including drug-resistant ones mdpi.com. These approaches, guided by SAR data, allow for the development of novel lupane derivatives with potentially superior therapeutic profiles.

Table 5: Rational Design Strategies for Lupane Triterpenoid Derivatives

| Modification Strategy | Target Position(s) | Rationale for Enhancement | Example of Enhanced Activity/Property | Source |

| Glycosylation | C-3 and/or C-28 | Improved water solubility and pharmacological activity | Enhanced cytotoxicity | nih.govresearchgate.net |

| E-ring modifications (e.g., oxygen functions) | E-ring | Increased cytotoxic activity | Cytotoxic derivatives | acs.org |

| Introduction of heterocyclic moieties | Various (e.g., A-ring) | Enhanced biological activity, improved therapeutic potential | Anticancer activity | researchgate.netmdpi.com |

| Attachment of moieties (e.g., triphenylphosphonium) | C-28 | Enhanced cytotoxic activity, improved potency | Superior activity against cancer cell lines | mdpi.com |

| Modification of C-3 hydroxyl stereochemistry | C-3 | Potentiation of specific activities (e.g., cytotoxicity) | Increased potency | nih.govnih.gov |

Compound List

this compound

Lupeol

Betulin

Betulinic Acid

Platanic Acid

Betulonic Acid

Glochidiol

Betulone

Rigidenol

Glochidone

11α-hydroxyglochidone

25-hydroxylupeol

3β,30-dihydroxylupane

Lupan-3β-caffeate

Betulin-3β-caffeate

3-epi-nepeticin

Nepeticin

3-epi-betulin

3-epi-glochidiol

Ochraceolide A

Advanced Research Methodologies and Future Directions in Lupan 3beta,20 Diol Studies

Development of Novel Assay Systems for Mechanistic Research

Understanding the precise molecular mechanisms by which Lupan-3beta,20-diol exerts its effects is crucial for its therapeutic development. Research into assay systems for triterpenoids, including this compound, often focuses on quantifying its biological activities. For instance, studies investigating the anti-inflammatory and antioxidant properties of triterpenoids utilize assays such as nitric oxide (NO) production inhibition assays in cell lines like RAW 264.7 to measure anti-inflammatory potential mdpi.com. Similarly, antioxidant activity is often assessed using assays like the DPPH radical scavenging assay researchgate.net.

While specific assay development tailored solely for this compound might be nascent, established methodologies for related triterpenoids provide a framework. For example, in silico assay development, using models like support vector regression, has been employed to screen tetracyclic triterpenoids for anticancer activity against cell lines such as MCF-7 nih.govplos.orgresearchgate.net. These computational approaches, validated by in vitro MTT assays, can predict percentage inhibition based on concentration and incubation time, serving as a precursor to developing more targeted in vitro or in vivo assays. The enzymatic activity of this compound synthase, which is involved in its biosynthesis, is also a subject of research, with studies exploring enzyme mechanisms and substrate specificity to understand triterpenoid (B12794562) production pathways ontosight.ai. Such research indirectly contributes to the development of assays by elucidating the biochemical context of this compound.

Exploration of Synergistic Effects with Other Research Compounds

The potential for this compound to exhibit synergistic effects when combined with other compounds is an area of growing research interest, particularly in the context of combating antimicrobial resistance and enhancing therapeutic efficacy. Studies on related triterpenoids, such as ursolic acid (UA) and oleanolic acid (OA), have demonstrated significant synergistic antimicrobial activity when combined with flavonoids like dihydromyricetin (B1665482) (DHM) nih.govmdpi.comresearchgate.net. These combinations have shown enhanced antimicrobial potential and even bactericidal effects against various bacterial strains.

For example, research indicates that triterpenoids can enhance the antimicrobial potential of other compounds nih.govmdpi.comresearchgate.net. In studies involving antibiotics and triterpenoids like oleanolic acid and ursolic acid against Staphylococcus aureus, synergistic effects were observed, leading to a reduction in the minimum inhibitory concentration (MIC) of antibiotics nih.gov. This suggests that triterpenoids can act to increase bacterial susceptibility to other agents, potentially by disrupting biofilms or other mechanisms nih.gov. While direct studies on this compound's synergistic effects are limited in the provided search results, the established synergistic potential of other lupane-type triterpenoids suggests a promising avenue for future research.

Table 1: Synergistic Effects of Triterpenoids with Other Compounds (Examples from Related Triterpenoids)

| Triterpenoid(s) | Other Compound(s) | Biological Activity Studied | Observed Effect | Reference |

| Ursolic Acid (UA), Oleanolic Acid (OA) | Dihydromyricetin (DHM) | Antimicrobial | Enhanced antimicrobial potential, synergistic action | nih.govmdpi.comresearchgate.net |

| Ursolic Acid (UA), Oleanolic Acid (OA) | Antibiotics (e.g., Vancomycin) | Antimicrobial | Reduced MIC, synergistic action | nih.gov |

Potential of this compound as a Research Lead Compound in Preclinical Discovery

This compound exhibits biological activities, including anti-inflammatory and antioxidant properties, positioning it as a potential lead compound for drug development smolecule.com. Triterpenoids, in general, are recognized for their diverse pharmacological actions, such as anticancer, anti-inflammatory, and immunomodulatory activities mdpi.comnih.govnih.gov. These broad activities make them a rich source of inspiration for medicinal chemists seeking novel chemical entities for clinical candidates acs.org.

Specifically, this compound's properties suggest its potential in therapeutic applications targeting diseases related to oxidative stress and inflammation smolecule.com. Its structural similarity to other bioactive triterpenoids, like lupeol (B1675499), further supports its exploration in preclinical discovery smolecule.com. Research into triterpenoids has identified compounds with significant anticancer activities, with some undergoing clinical trials nih.gov. Furthermore, triterpenoids can modulate reactive oxygen species (ROS), enabling in-depth mechanistic studies of cellular signaling pathways, which is critical for understanding disease pathogenesis and developing targeted therapies acs.org. The ongoing research into triterpenoids as modulators of cell fate and their broad spectrum of biological actions underscores the potential of this compound as a valuable starting point for preclinical drug discovery efforts aimed at various therapeutic areas.

Table 2: Biological Activities of this compound and Related Triterpenoids

| Compound | Reported Biological Activities | Potential Application Areas | Reference(s) |

| This compound | Anti-inflammatory, Antioxidant | Pharmaceuticals (inflammatory diseases, cancer), Cosmetics, Nutraceuticals | smolecule.com |

| Ursolic Acid (UA) | Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer | Pharmaceuticals (antibacterial, anti-inflammatory, anticancer) | mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.gov |

| Oleanolic Acid (OA) | Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer | Pharmaceuticals (antibacterial, anti-inflammatory, anticancer) | mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.gov |

| Betulinic Acid | Anticancer, Anti-inflammatory, Antioxidant | Pharmaceuticals (anticancer, anti-inflammatory), Cosmetics | mdpi.comontosight.ainih.govnih.gov |

| Pristimerin | Suppressor of cyclin D2 promoter transactivation, Anticancer | Pharmaceuticals (anticancer) | nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural identification and quantification of Lupan-3β,20-diol in biological samples?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for quantifying Lupan-3β,20-diol in complex matrices due to its high sensitivity and specificity for detecting metabolites with exact mass 486.3794432 Da .

- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming stereochemistry at positions 3β and 20. Comparative analysis with structurally similar compounds (e.g., pregnene-diol derivatives) can validate assignments .

- Reference Data : Include a table of key NMR shifts and MS/MS fragmentation patterns derived from analogous compounds (e.g., 3β-friedelinol in ).

Q. What in vitro models are suitable for preliminary pharmacological evaluation of Lupan-3β,20-diol?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for estrogen receptors (ERα/ERβ) using competitive ligand-binding experiments, as structural homology to ER-binding steroids (e.g., 5α-androstane-3β,17β-diol in ) suggests potential interactions. Use transiently transfected CHO cells with ER-responsive reporter genes to measure transcriptional activity .

- Cell Proliferation Assays : Evaluate effects on hormone-sensitive cell lines (e.g., MCF-7 breast cancer cells) with dose-response curves (1 nM–10 µM) to assess agonist/antagonist activity.

Q. How can researchers isolate Lupan-3β,20-diol from natural sources?

- Methodological Answer :

- Extraction : Use methanol or dichloromethane for lipid-soluble compounds. For plant sources (e.g., triterpenoid-rich species), consider Soxhlet extraction.

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate). Confirm purity via HPLC-ELSD and cross-reference with published isolation protocols for friedelin derivatives ().

Advanced Research Questions

Q. How can contradictions in reported binding affinities of Lupan-3β,20-diol to nuclear receptors be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell type (e.g., ERβ expression levels in prostate vs. ovarian tissues, as in ), ligand purity (HPLC >95%), and incubation time.

- Molecular Dynamics Simulations : Use all-atom simulations (e.g., GROMACS) to model ligand-receptor interactions. Reference studies on cholesterol derivatives () to identify critical binding residues and solvent effects .

- Data Table : Compare Kd values from saturation binding assays under varying pH/temperature conditions.

Q. What strategies minimize epimeric by-products during stereoselective synthesis of Lupan-3β,20-diol?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., ketoreductases) to enforce 3β-hydroxyl configuration.

- Reaction Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to track stereochemical integrity during synthesis steps. Reference multi-step pathways for pregnene-diol derivatives ( ) to optimize protecting group strategies .

- By-Product Analysis : Characterize epimers (e.g., 3α,20-diol) via X-ray crystallography if isolation is feasible.

Q. How can researchers assess the metabolic stability and pharmacokinetics of Lupan-3β,20-diol?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify phase I/II metabolites using high-resolution MS.

- In Silico Prediction : Apply software like ADMET Predictor™ to estimate bioavailability and blood-brain barrier penetration based on logP and polar surface area.

- Data Integration : Cross-reference with pharmacokinetic profiles of structurally related steroids (e.g., friedelinol in ) to infer clearance rates .

Data Contradiction and Validation

Q. What approaches validate the biological activity of Lupan-3β,20-diol when in vitro and in vivo results conflict?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate in vivo experiments (e.g., rodent models) with strict control over administration routes (oral vs. intravenous) and metabolic inhibitors (e.g., CYP450 blockers).

- Tissue-Specific Analysis : Use in situ hybridization (as in ) to localize ERβ expression in target tissues (e.g., prostate epithelium) and correlate with activity .

- Meta-Analysis : Apply systematic review frameworks () to assess data relevance across studies, prioritizing datasets with transparent metadata (e.g., exact mass confirmation in ) .

Ethical and Reporting Considerations

Q. How should researchers address reproducibility challenges in studies involving Lupan-3β,20-diol?

- Methodological Answer :

- Open Data Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in public repositories (e.g., Metabolights). Use metadata templates () to document experimental conditions .

- Collaborative Validation : Engage multi-lab consortia to cross-validate findings, as seen in cholesterol dynamics studies () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.